molecular formula C13H14BrNO B1279457 5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one CAS No. 304468-42-6

5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one

Cat. No. B1279457
CAS RN: 304468-42-6
M. Wt: 280.16 g/mol
InChI Key: MOCOBMQLHAVEMT-UHFFFAOYSA-N
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Description

5-Bromospiro[cyclohexane-1,3'-indolin]-2'-one (5-BrSpI) is a synthetic organic compound with potential applications in medicine and biotechnology. 5-BrSpI is an important member of the spiro indoline family, a class of compounds that have been used in various research studies due to their unique properties. 5-BrSpI is a highly versatile compound and has been used in a variety of research applications, including medicinal chemistry, pharmacology, and biochemistry.

Scientific Research Applications

  • Chemoselective Synthesis :

    • A study by Li, Li, and Yang (2017) demonstrated the efficient preparation of 2,6-diarylspiro[cyclohexane-1,3′-indoline]-2′4-diones through chemoselective double Michael additions of indolin-2-one to divinyl ketones. This method is notable for its high chemoselectivity, mild reaction conditions, high yield, and atom- and step-economy (Li, Li, & Yang, 2017).
  • Anticancer Applications :

    • Bertamino et al. (2013) synthesized analogues of spiro[imidazo[1,5-c]thiazole-3,3'-indoline]-2',5,7(6H,7aH)-trione, showing potent antiproliferative activity and p53 modulation. Notably, the derivative 5-bromo-3'-(cyclohexane carbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] emerged as highly potent, inhibiting tumor cell growth at nanomolar concentrations (Bertamino et al., 2013).
  • Cytotoxicity and ROS Generation :

    • A 2021 study by Novotortsev et al. focused on dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones, demonstrating considerable in vitro cytotoxicity against cancer cell lines and increased levels of intracellular reactive oxygen species (ROS). This suggests their potential in cancer treatment (Novotortsev et al., 2021).
  • Antimicrobial and Breast Cancer Activity :

    • Chinnamanayakar et al. (2019) evaluated the in silico and in vitro anticancer and antimicrobial activities of cyclohexane-1,3-dione derivatives, indicating significant potential in these domains (Chinnamanayakar et al., 2019).
  • Photochromic Properties :

    • Aldoshin, Atovmyan, and Kozina (1986) analyzed the photochromic properties of 1'-3',3'-trimethyl-6-nitro-8-bromospiro (4-azaindoline-2,2'-[2h-1]benzopyran), highlighting similarities in the structure of azaindoline and indoline spiropryans (Aldoshin, Atovmyan, & Kozina, 1986).

properties

IUPAC Name

5-bromospiro[1H-indole-3,1'-cyclohexane]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO/c14-9-4-5-11-10(8-9)13(12(16)15-11)6-2-1-3-7-13/h4-5,8H,1-3,6-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCOBMQLHAVEMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C3=C(C=CC(=C3)Br)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30467006
Record name 5'-Bromospiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one

CAS RN

304468-42-6
Record name 5'-Bromospiro[cyclohexane-1,3'-indol]-2'(1'H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30467006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of spiro[cyclohexane-1,3′-[3H]indol]-2′(1′H)-one (17.6 g, 0.09 mol) in acetic acid (300 cm3) was added sodium acetate (8.0 g, 0.1 mol) and bromine (14.6 g, 0.091 mol) with stirring. After 30 min. at room temperature, the reaction mixture was partitioned between water and EtOAc. The aqueous phase was extracted twice with EtOAc. The combined organic layers were washed with water, dried (MgSO4) and evaporated and the residue was triturated with hexane. The precipitate was collected, and dried in vacuo to obtain the subtitled compound (16.5 g, 67%) as off-white crystals: mp 196–199° C.; 1H NMR (DMSO-d6) δ 1.62 (m, 10H), 6.8 (d, 1H, J=6.8 Hz), 7.36 (d, 1H, J=8.2, 1.8 Hz), 7.58 (dd, 1H, J=8.2, 1.8 Hz), 10.44 (s, 1H).
Quantity
17.6 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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